(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
Brand Name:
Vulcanchem
CAS No.:
121333-93-5
VCID:
VC0051895
InChI:
InChI=1S/C26H46O14/c1-9-10-35-25-23(20(32-6)15(27)12(2)36-25)40-26-22(34-8)21(33-7)18(13(3)37-26)39-24-17(29)19(31-5)16(28)14(38-24)11-30-4/h9,12-29H,1,10-11H2,2-8H3/t12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-/m1/s1
SMILES:
CC1C(C(C(C(O1)OCC=C)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC)OC)O
Molecular Formula:
C26H46O14
Molecular Weight:
582.6 g/mol
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol
CAS No.: 121333-93-5
Main Products
VCID: VC0051895
Molecular Formula: C26H46O14
Molecular Weight: 582.6 g/mol
CAS No. | 121333-93-5 |
---|---|
Product Name | (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-Hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol |
Molecular Formula | C26H46O14 |
Molecular Weight | 582.6 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-6-[(2S,3S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyl-2-prop-2-enoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol |
Standard InChI | InChI=1S/C26H46O14/c1-9-10-35-25-23(20(32-6)15(27)12(2)36-25)40-26-22(34-8)21(33-7)18(13(3)37-26)39-24-17(29)19(31-5)16(28)14(38-24)11-30-4/h9,12-29H,1,10-11H2,2-8H3/t12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-/m1/s1 |
Standard InChIKey | BJVUBCLPWZCCLN-NNOVPTTRSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCC=C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC)O)OC)O)OC)OC)OC)O |
SMILES | CC1C(C(C(C(O1)OCC=C)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC)OC)O |
Canonical SMILES | CC1C(C(C(C(O1)OCC=C)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)COC)O)OC)O)OC)OC)OC)O |
Synonyms | aGRR allyl 2-O-(4-O-(3,6-di-O-methyl-beta-glucopyranosyl)-2,3-di-O-methyl-alpha-rhamnopyranosyl)-3-O-methyl-alpha-rhamnopyranoside allyl-Me-Glup-Me-Rhap-Rhap |
PubChem Compound | 129425 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume